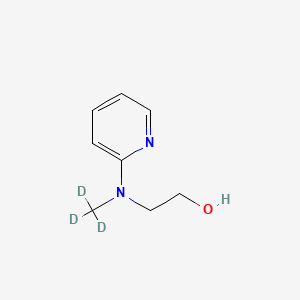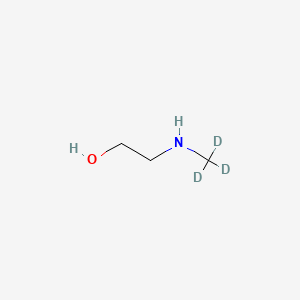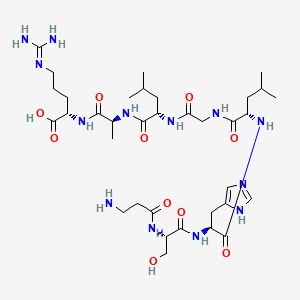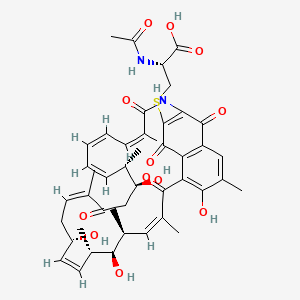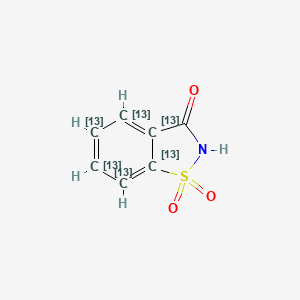
4-Hydroxy-Clonidin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of 4-Hydroxy Clonidine-d4 involves the incorporation of deuterium, a stable isotope of hydrogen . This process is often used in drug development to create labeled versions of compounds for quantitation purposes .Molecular Structure Analysis
The molecular formula of 4-Hydroxy Clonidine-d4 is C9H5D4Cl2N3O . The structure includes a dichlorophenyl group, an imidazole ring, and a hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy Clonidine-d4 include a molecular weight of 250.12 and a formula of C9H5D4Cl2N3O . It has a density of 1.6±0.1 g/cm3, a boiling point of 373.7±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
4-Hydroxy-Clonidin-d4 ist ein mit Deuterium markierter Metabolit von Clonidin . Clonidin ist ein Medikament, das zur Behandlung von Bluthochdruck und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) eingesetzt wird . Daher kann this compound in der pharmakologischen Forschung verwendet werden, um den Metabolismus und die Wirkungen von Clonidin zu untersuchen.
Entwicklung analytischer Methoden
This compound kann für die Entwicklung analytischer Methoden, die Methodenvalidierung (AMV) und die Anwendung der Qualitätskontrolle (QC) für die Abbreviated New Drug Application (ANDA) oder während der kommerziellen Produktion von Clonidin verwendet werden .
Transportstudien
Da this compound als Gefahrgut für den Transport eingestuft wird , könnte es möglicherweise in Studien verwendet werden, die den Transport und die Verteilung ähnlicher Verbindungen in der Umwelt oder in biologischen Systemen untersuchen.
Wirkmechanismus
Target of Action
4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . The primary target of 4-Hydroxy Clonidine-d4 is similar to that of Clonidine, which is poorly understood . .
Mode of Action
The mode of action of 4-Hydroxy Clonidine-d4 involves its interaction with its primary targets, the alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure. This leads to a decrease in peripheral vascular resistance and a reduction in heart rate, resulting in lowered blood pressure .
Biochemical Pathways
The main reaction in Clonidine metabolism is the 4-hydroxylation of Clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 This suggests that 4-Hydroxy Clonidine-d4 may also be metabolized by these enzymes
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Clonidine-d4 is expected to be similar to that of Clonidine. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The complete bioavailability of Clonidine and its elimination half-life (20 to 25.5 h) remained constant after single and multiple doses .
Result of Action
The molecular and cellular effects of 4-Hydroxy Clonidine-d4’s action are likely to be similar to those of Clonidine, given their structural similarity. Clonidine’s action results in a decrease in peripheral vascular resistance and a reduction in heart rate, leading to lowered blood pressure .
Biochemische Analyse
Biochemical Properties
4-Hydroxy Clonidine-d4 interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 (CYP) enzyme-mediated 4-hydroxylation of Clonidine . Specifically, CYP2D6, among other CYP enzymes, mediates the 4-hydroxylation of Clonidine .
Cellular Effects
It is known that Clonidine, the parent compound of 4-Hydroxy Clonidine-d4, is used for the treatment of hypertension and certain behavioral disorders . Therefore, it is plausible that 4-Hydroxy Clonidine-d4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Clonidine, the parent compound, acts as an agonist at alpha-2 adrenergic receptors . This suggests that 4-Hydroxy Clonidine-d4 may exert its effects at the molecular level through similar receptor interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
It is known that Clonidine, the parent compound, is used in veterinary medicine for the treatment of anxiety-related conditions .
Metabolic Pathways
4-Hydroxy Clonidine-d4 is involved in the metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system . Specifically, CYP2D6 mediates the 4-hydroxylation of Clonidine, leading to the formation of 4-Hydroxy Clonidine-d4 .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675927 |
Source


|
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189988-05-3 |
Source


|
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
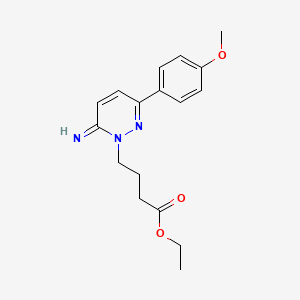
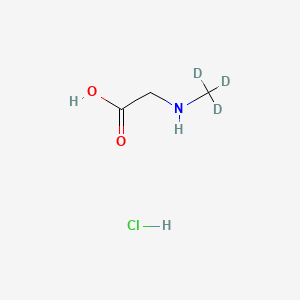


![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
